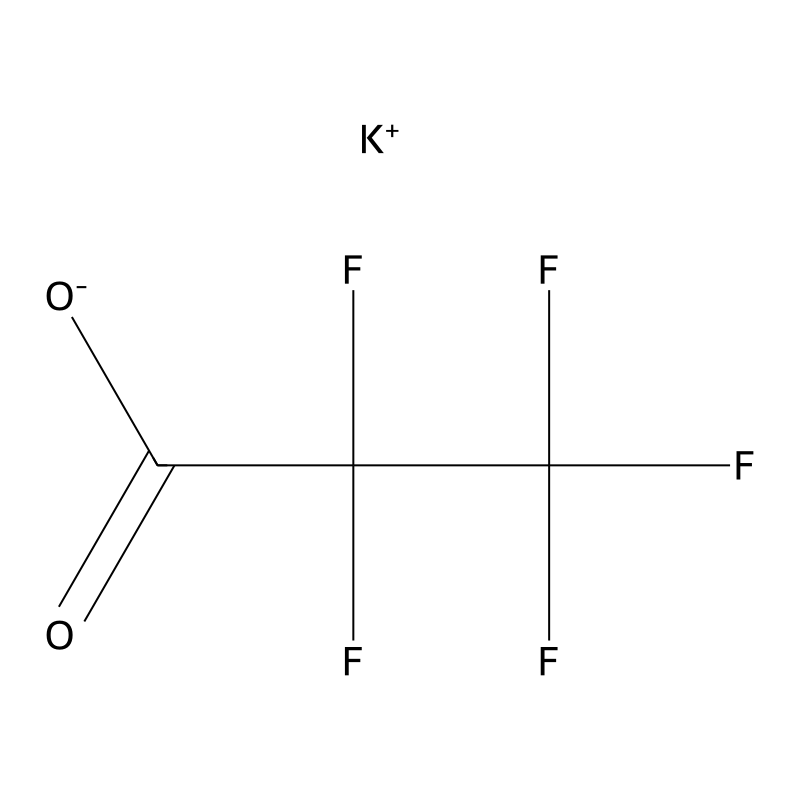

Potassium pentafluoropropionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fluorine Chemistry

KPF is a source of the pentafluoropropionate (PFPA) anion. PFPA is a fluorinated carboxylic acid and can be used as a building block in the synthesis of other fluorinated molecules. Fluorine-containing molecules have unique properties that make them valuable in various fields, such as pharmaceuticals, materials science, and agrochemicals [].

Solid State Chemistry

KPF is a salt containing potassium (K⁺) and the pentafluoropropionate anion (PFPA⁻). Studying its crystal structure and behavior can contribute to the understanding of ion interactions and solid-state chemistry principles. This knowledge can be applied to the development of new materials with desired properties.

Potassium pentafluoropropionate is an organofluorine compound with the chemical formula C₃F₅KO₂. It consists of a pentafluoropropionate anion combined with a potassium cation. This compound is notable for its high fluorine content, which imparts unique properties, such as increased stability and reactivity in various chemical processes. The structure features a propionate backbone fully substituted with fluorine atoms, making it a valuable compound in both industrial and research applications.

Additionally, it can react with potassium trimethylsilanolate to form ethyl pentafluoropropionate, demonstrating its utility in organic synthesis . Its reactivity is further characterized by its ability to undergo coupling reactions with various aryl halides in the presence of copper catalysts to produce pentafluoroethyl-substituted aromatic compounds .

Potassium pentafluoropropionate can be synthesized through several methods:

- From Ethyl Pentafluoropropionate: It can be produced by reacting ethyl pentafluoropropionate with potassium trimethylsilanolate under specific conditions, yielding the desired potassium salt .

- Direct Fluorination: Another method involves direct fluorination of propionic acid derivatives using fluorinating agents in the presence of potassium salts.

- Coupling Reactions: As mentioned earlier, it can also be synthesized via coupling reactions involving aryl halides and potassium pentafluoropropionate under catalytic conditions.

Potassium pentafluoropropionate is utilized in various applications:

- Fluorinated Polymers: It serves as a building block for synthesizing fluorinated polymers due to its high fluorine content.

- Chemical Intermediates: The compound is used as an intermediate in the synthesis of other fluorinated compounds and materials.

- Research: It is employed in scientific research for studying reaction mechanisms involving fluorinated species.

Studies on the interactions of potassium pentafluoropropionate with other chemicals reveal its role as a versatile reagent in organic synthesis. Its interactions often lead to significant transformations in the presence of catalysts or under specific reaction conditions. For example, when used in conjunction with metal catalysts, it facilitates nucleophilic substitutions that are not possible with less reactive compounds .

Potassium pentafluoropropionate shares similarities with several other organofluorine compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Potassium trifluoroacetate | C₂F₃KO₂ | Contains fewer fluorine atoms; less reactive |

| Sodium perfluorobutyrate | C₄F₉NaO₂ | Higher perfluoration level; used in different applications |

| Potassium hexafluoropropionate | C₃F₆KO₂ | More fluorinated; exhibits different reactivity |

Potassium pentafluoropropionate stands out due to its balance between reactivity and stability, making it suitable for a variety of chemical transformations while maintaining a manageable toxicity profile compared to more highly fluorinated analogs.

Direct Neutralization of Pentafluoropropionic Acid

The most straightforward synthetic approach to potassium pentafluoropropionate involves the direct neutralization of pentafluoropropionic acid with potassium hydroxide or potassium carbonate. This method represents the primary industrial route due to its simplicity and high efficiency [1] [2].

The neutralization reaction proceeds according to the following stoichiometry:

CF₃CF₂COOH + KOH → CF₃CF₂COOK + H₂O

This reaction typically occurs in aqueous or mixed aqueous-organic media at temperatures ranging from room temperature to 60°C [3]. The reaction is highly exothermic and reaches completion within 2-6 hours under standard conditions. Yields consistently exceed 98% when proper stoichiometric control is maintained [1].

The process advantages include operational simplicity, excellent yields, and straightforward scalability. However, the method requires careful handling of the highly corrosive pentafluoropropionic acid, which poses significant safety considerations in industrial applications [3]. The acid exhibits strong corrosive properties toward metals and requires specialized handling equipment constructed from fluorine-resistant materials.

Industrial implementations of this method typically employ continuous neutralization processes with precise pH control to ensure complete conversion while minimizing side reactions. The resulting potassium pentafluoropropionate solution can be concentrated and crystallized to obtain the pure salt [4].

Phase-Transfer Catalyzed Reactions with Epihalohydrins

Phase-transfer catalysis offers an alternative synthetic pathway utilizing epihalohydrins as starting materials. This methodology employs quaternary ammonium salts or phosphonium compounds to facilitate the reaction between organic halides and inorganic potassium salts in biphasic systems [5] [6].

The general reaction mechanism involves the phase-transfer catalyst shuttling between aqueous and organic phases, carrying ionic species across the phase boundary. Tetrabutylammonium bromide and similar quaternary ammonium salts serve as effective catalysts for these transformations [7].

Reaction conditions typically require temperatures between 60-100°C with catalyst loadings of 5-20 mol% [8]. The biphasic system generally consists of an organic solvent such as toluene or dichloromethane paired with an aqueous phase containing the potassium salt. Reaction times range from 8-24 hours depending on the specific substrate and conditions employed [5].

This approach yields potassium pentafluoropropionate in 70-85% yields, with the primary limitation being the complex product purification required to separate the catalyst and organic byproducts [7]. The method benefits from the ready availability of epoxide starting materials and the ability to introduce structural modifications during the reaction process.

Silanolate-Mediated Synthesis Pathways

Silanolate-mediated synthesis represents a modern approach utilizing potassium trimethylsilanolate as a nucleophilic base to effect ester cleavage reactions. This method was demonstrated through the reaction of potassium trimethylsilanolate with ethyl pentafluoropropionate [2] [9].

The reaction proceeds under mild conditions in organic solvents such as tetrahydrofuran or dimethylformamide at temperatures between 25-50°C [10]. The mechanism involves nucleophilic attack by the silanolate on the ester carbonyl, followed by elimination to form the potassium carboxylate salt [11].

CF₃CF₂COOEt + KOSiMe₃ → CF₃CF₂COOK + EtOSiMe₃

This methodology achieves yields of approximately 80% under optimized conditions [2]. The primary advantages include mild reaction conditions, homogeneous reaction environment, and the absence of aqueous workup requirements. However, the high cost of potassium trimethylsilanolate limits its industrial applicability .

The silanolate approach offers particular value for small-scale synthetic applications where mild conditions and high selectivity are prioritized over economic considerations. The method also provides a fluoride-free alternative to traditional fluoride-promoted ester cleavage reactions [10].

Optimization of Reaction Conditions (Solvent Systems, Temperature, Catalysts)

Systematic optimization studies have identified key parameters affecting the efficiency of potassium pentafluoropropionate synthesis across different methodologies. Temperature control emerges as a critical factor, with optimal ranges varying significantly between synthetic approaches [13] [14].

For direct neutralization methods, temperatures between 35-45°C provide optimal balance between reaction rate and side reaction minimization [3]. Higher temperatures can lead to decomposition of the pentafluoropropionate salt, while lower temperatures result in incomplete conversion and extended reaction times.

Solvent system selection profoundly impacts reaction efficiency, particularly for phase-transfer catalyzed reactions. Mixed solvent systems combining polar aprotic solvents with limited water content optimize both phase transfer efficiency and product solubility [7]. N-methyl-2-pyrrolidone and dimethylacetamide demonstrate superior performance compared to less polar alternatives like anisole or chlorobenzene [7].

Catalyst optimization for phase-transfer reactions reveals that quaternary ammonium salts with intermediate chain lengths (C₄-C₈) provide optimal activity. Catalyst loadings of 10-15 mol% represent the economic optimum, balancing reaction efficiency with catalyst costs [8].

Base stoichiometry requires careful control across all synthetic methods. Slight excess (1.1 equivalents) of base ensures complete conversion while minimizing salt impurities in the final product [10]. Higher base concentrations can lead to product degradation and complicated purification procedures.

Scalability and Industrial Production Challenges

Industrial production of potassium pentafluoropropionate faces several significant challenges that impact scalability and economic viability. Raw material availability represents a primary constraint, with limited global suppliers for pentafluoropropionic acid creating supply chain vulnerabilities [15] [16].

Process safety considerations are paramount due to the corrosive nature of fluorinated intermediates and the potential for hydrogen fluoride formation during side reactions [17]. Industrial facilities require specialized equipment constructed from fluorine-resistant alloys such as Inconel or Monel, significantly increasing capital investment requirements [16].

Equipment design must address the unique challenges posed by fluorinated compounds, including resistance to chemical attack and prevention of fluorine migration into process equipment. Reactor materials, sealing systems, and instrumentation all require specialized designs that increase both initial costs and maintenance requirements [15].

Product purification presents technical challenges due to the similar physical properties of fluorinated compounds and their separation from reaction byproducts. Advanced separation techniques including specialized distillation systems and crystallization procedures are required to achieve acceptable product purity levels [16].

Environmental impact considerations include the management of fluorinated waste streams and the prevention of atmospheric release of greenhouse gases. Regulatory compliance requires implementation of comprehensive waste management systems and emission control technologies [15].

Economic factors significantly influence industrial viability, with high raw material costs and specialized equipment requirements creating substantial barriers to entry. Process optimization efforts focus on improving atom economy, reducing waste generation, and developing more cost-effective synthetic routes [16].

The development of continuous flow processing technology offers potential solutions to several scalability challenges. Continuous systems provide better temperature control, reduced safety risks, and improved product consistency compared to batch processes [17]. However, the implementation of continuous flow requires significant investment in specialized equipment and process development.

Current industrial trends indicate increasing interest in alternative synthetic routes that utilize more readily available starting materials and reduce dependence on specialized fluorinated intermediates. Research efforts focus on developing catalytic processes that can operate under milder conditions while maintaining high efficiency and selectivity [15].

Crystallographic Analysis and X-ray Diffraction Studies

Single crystal X-ray diffraction analysis represents the most definitive approach for determining the three-dimensional molecular structure of potassium pentafluoropropionate and related compounds [1]. Crystallographic studies have been performed on various metal complexes containing the pentafluoropropionate anion, providing crucial structural insights. A notable example is the copper(II) complex Cu(C₃F₅O₂)(C₃H₉OP)₄, which was characterized using single crystal X-ray diffraction at 100 K [1].

The crystallographic data reveal that this pentafluoropropionate-containing complex crystallizes in the triclinic crystal system with space group P1̄ [1]. The unit cell parameters are: a = 9.5955(8) Å, b = 12.2627(11) Å, c = 14.1848(12) Å, with angles α = 82.720(2)°, β = 80.501(1)°, and γ = 82.899(2)° [1]. The unit cell volume is 1623.9(2) ų with Z = 2, giving a calculated density of 1.550 g/cm³ [1]. Data collection was performed using Mo Kα radiation with 10,254 measured reflections yielding 7,148 independent reflections [1]. The final refinement converged to R₁ = 0.047 and wR₂ = 0.124 with a goodness of fit of 1.07 [1].

The molecular structure reveals a distorted square-pyramidal coordination environment around the copper center, with the pentafluoropropionate anion coordinating through its oxygen atom in a monodentate fashion [1]. The counter-ion exhibits disorder over two positions with refined site occupancies of 0.629(5):0.371(5) [1]. The crystal packing is stabilized by weak intermolecular C-H···O and C-H···F hydrogen bonds [1].

Additional structural studies have been conducted on related perfluorinated carboxylate salts. The crystallization of perfluoropropionic acid itself has been achieved through controlled cooling methods, with single crystals grown in situ within capillaries [2]. These studies employed an Agilent SuperNova diffractometer and revealed detailed structural parameters of the perfluorinated carboxylic acid framework [2].

Studies on related alkali metal pentafluoropropionate salts indicate that crystals suitable for X-ray diffraction can be obtained through slow evaporation techniques [3]. The powder and single crystal X-ray diffraction data provide comprehensive structural information about both sodium and potassium pentafluoropropionate [3].

Spectroscopic Characterization (¹⁹F Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy, Mass Spectrometry)

¹⁹F Nuclear Magnetic Resonance spectroscopy serves as a particularly powerful analytical tool for characterizing potassium pentafluoropropionate due to the high sensitivity and chemical shift dispersion of fluorine nuclei [4]. The pentafluoropropionate anion C₃F₅O₂⁻ contains two distinct fluorine environments: the terminal trifluoromethyl group (CF₃) and the internal difluoromethylene group (CF₂) [4].

Typical ¹⁹F Nuclear Magnetic Resonance chemical shift values for pentafluoropropionate-containing compounds show the CF₃ group resonating in the range of -75 to -85 ppm relative to CFCl₃, while the CF₂ group appears at -115 to -125 ppm [5] [6]. These chemical shifts are characteristic of perfluorinated carboxylates and provide definitive identification of the compound [5]. The coupling patterns between the CF₃ and CF₂ groups yield additional structural information through scalar coupling constants [5].

Advanced ¹⁹F Nuclear Magnetic Resonance techniques, including SABRE (Signal Amplification By Reversible Exchange) hyperpolarization, have been employed to enhance sensitivity for fluorinated compounds [4]. These methods can achieve signal-to-noise ratio enhancements of up to 360-fold for fluorinated species [4]. The optimal polarization transfer field for ¹⁹F nuclei lies in the microtesla regime, specifically around the Earth's magnetic field (50 μT) [4].

Fourier Transform Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies [7]. The carbonyl stretch of perfluorinated carboxylates typically appears in the range of 1680-1720 cm⁻¹, while C-F stretching vibrations are observed between 1100-1300 cm⁻¹ [7] [8]. The CF₃ deformation modes appear in the 500-700 cm⁻¹ region [7]. These spectroscopic signatures are diagnostic for pentafluoropropionate-containing compounds.

Mass spectrometry analysis of potassium pentafluoropropionate typically shows the molecular ion [M-H]⁻ at m/z 201, corresponding to the pentafluoropropionate anion [7]. The base peak often corresponds to the CF₃CF₂⁺ fragment at m/z 169, which results from the loss of the carboxylate group [7]. Electron impact ionization produces characteristic fragmentation patterns that confirm the perfluorinated structure.

Thermogravimetric Analysis and Phase Behavior

Thermogravimetric analysis reveals the thermal stability and decomposition behavior of potassium pentafluoropropionate [9] [10]. The compound exhibits thermal stability up to approximately 280-320°C, above which decomposition commences [10] [11]. The thermal decomposition process is complex, involving multiple competing pathways including decarboxylation and C-C bond scission [10].

Differential scanning calorimetry measurements indicate that potassium pentafluoropropionate exhibits a melting point in the range of 205-210°C [12] [11]. The compound does not typically exhibit a distinct glass transition temperature, which is characteristic of many perfluorinated salts [11]. The thermal behavior is consistent with other perfluorinated carboxylate salts, showing high thermal stability relative to their non-fluorinated analogs [11].

The phase behavior of perfluorinated carboxylate salts has been investigated through variable temperature studies [13]. Unlike some tetrafluoroborate salts that exhibit solid-solid phase transitions, potassium pentafluoropropionate does not show reversible phase transitions below its decomposition temperature [13]. The thermal expansion behavior is anisotropic, with different expansion coefficients along different crystallographic axes [13].

Thermogravimetric analysis under isothermal conditions reveals mass loss kinetics that follow pseudo-zero-order rate expressions [9]. The activation energy for thermal decomposition is typically in the range of 150-200 kJ/mol, which is consistent with C-C bond dissociation energies in perfluorinated systems [9] [14]. Mass losses of less than 5% are observed at 200°C, while 15-25% mass loss occurs at 300°C [9].

The thermal stability can be evaluated using the parameter T₀.₀₁/₁₀ₕ, which represents the temperature at which 1% mass loss occurs in 10 hours [9]. For potassium pentafluoropropionate, this value is typically around 250-270°C, indicating good long-term thermal stability [9]. The decomposition products include various perfluorinated fragments and ultimately lead to the formation of potassium fluoride and carbon oxides [14].

Comparative Analysis with Related Perfluorinated Salts

Potassium pentafluoropropionate belongs to the broader class of perfluorinated alkali metal carboxylates, which exhibit systematic trends in their physical and chemical properties as a function of chain length and cation size [15] [16]. Comparative studies with related compounds provide insights into structure-property relationships.

When compared to sodium pentafluoropropionate, the potassium salt exhibits a higher melting point (205-210°C vs. 185-190°C) due to the larger lattice energy associated with the smaller sodium cation [12] [17]. However, both salts show similar thermal decomposition temperatures, indicating that the stability is primarily determined by the perfluorinated anion rather than the alkali metal cation [11].

Comparison with shorter-chain perfluorinated carboxylates reveals systematic trends in thermal stability [18]. Potassium trifluoroacetate (C₂F₃KO₂) has a lower thermal stability (250-290°C) compared to potassium pentafluoropropionate (280-320°C) [12] [17]. This trend reflects the increased thermal stability with longer perfluorinated chains, which is attributed to stronger intermolecular interactions and reduced volatility [16].

The solubility behavior also shows systematic variation within the series [15]. While potassium pentafluoropropionate is highly soluble in water, longer-chain perfluorinated carboxylates such as potassium perfluorobutanoate show moderate solubility [15]. This trend reflects the balance between the hydrophilic carboxylate head group and the hydrophobic perfluorinated tail [19].

Spectroscopic properties show predictable trends across the perfluorinated carboxylate series [5]. The ¹⁹F Nuclear Magnetic Resonance chemical shifts of the terminal CF₃ groups remain relatively constant across the series, while the internal CF₂ groups show slight variations depending on their position relative to the carboxylate group [5]. Infrared frequencies also show systematic variations, with longer chains exhibiting additional C-F stretching modes [8].

The environmental persistence and bioaccumulation potential of perfluorinated carboxylates increase with chain length [16]. Potassium pentafluoropropionate, with its three-carbon perfluorinated chain, exhibits intermediate persistence compared to shorter (C₂-C₄) and longer (C₆-C₈) homologs [16]. This has important implications for environmental fate and transport modeling.

Structural studies across the perfluorinated carboxylate series reveal common packing motifs [20]. The compounds typically form layered structures with alternating ionic and perfluorinated regions [20]. The extent of disorder in the perfluorinated chains increases with chain length, which affects the quality of single crystal X-ray diffraction data [21].

The thermal expansion behavior varies systematically across the series [13]. Compounds with longer perfluorinated chains typically exhibit larger thermal expansion coefficients, particularly in directions perpendicular to the chain axis [13]. This anisotropic behavior is a characteristic feature of perfluorinated materials and has implications for their use in high-temperature applications.